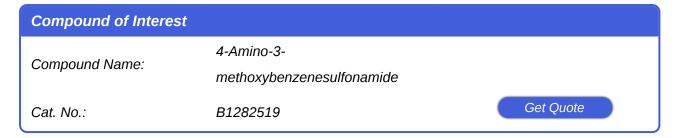


In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-3-methoxybenzenesulfonamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **4-Amino-3-methoxybenzenesulfonamide**, a key intermediate in the synthesis of various pharmaceutical compounds and dyes.[1][2] This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and insights into its biological relevance.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the known and predicted physicochemical data for **4-Amino-3-methoxybenzenesulfonamide**.



Identifier	Value	Source
IUPAC Name	4-amino-3- methoxybenzenesulfonamide	Sigma-Aldrich
CAS Number	37559-30-1	Benchchem[3], CP Lab Safety[4]
Molecular Formula	C7H10N2O3S	CP Lab Safety[4]
Molecular Weight	202.23 g/mol	CP Lab Safety[4]
Canonical SMILES	COC1=C(C=C(C=C1)S(=O) (=O)N)N	
InChI Key	KIFWRBGNLWQFFR- UHFFFAOYSA-N	Sigma-Aldrich
Property	Value	Source
Melting Point	152–154°C	Benchchem[3]
Boiling Point	Data not available	
Solubility	Soluble in polar solvents.[1] Specific quantitative data not available.	CymitQuimica[1]
рКа	Data not available	
logP (predicted)	Data not available	_

Biological Relevance and Signaling Pathways

Benzenesulfonamides, particularly those with a primary sulfonamide group, are a well-established class of compounds known to act as inhibitors of carbonic anhydrases (CAs).[5] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. These enzymes are involved in numerous physiological processes, making them attractive drug targets for a variety of conditions, including glaucoma, epilepsy, and certain types of cancer.[6][7][8]

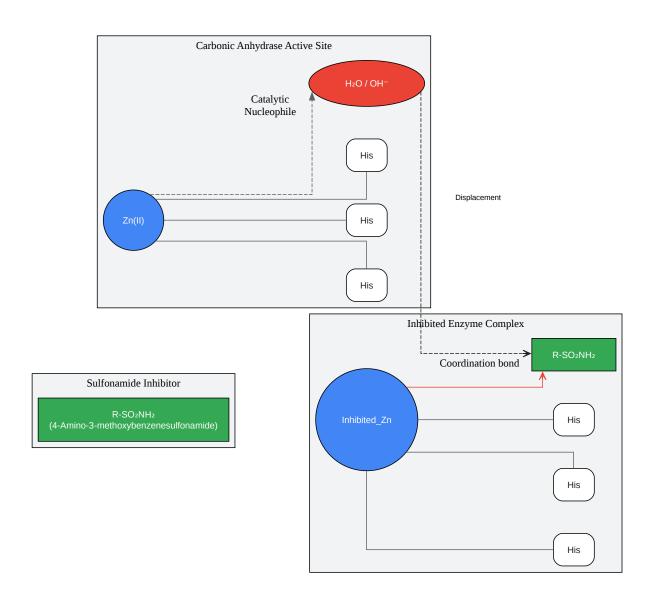




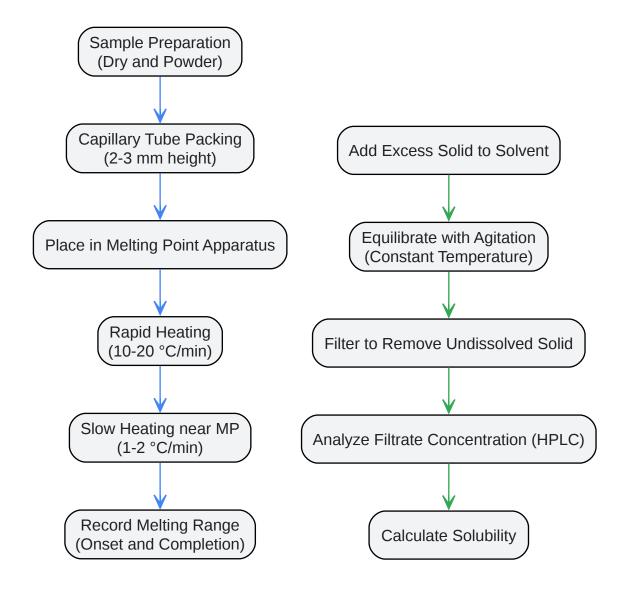


The inhibitory action of sulfonamides on carbonic anhydrase is a key signaling pathway of interest. The primary sulfonamide moiety (-SO₂NH₂) of the inhibitor coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide ion that is essential for the catalytic activity. This binding prevents the enzyme from carrying out its physiological function.

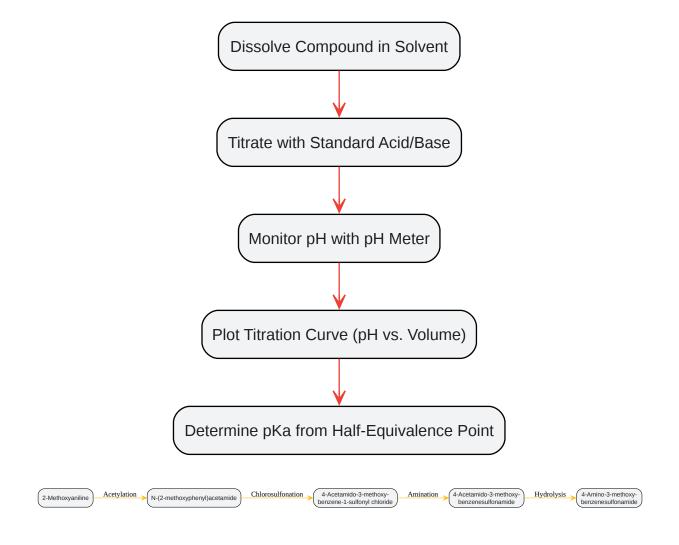












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